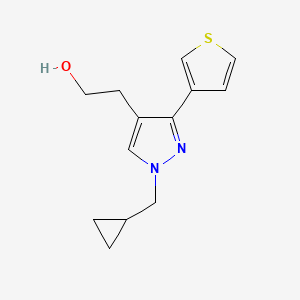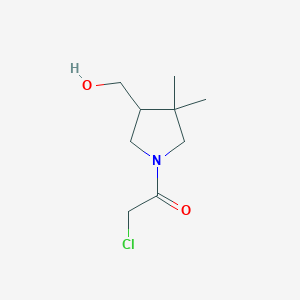
2-amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide consists of a cyclopropyl group, a tetrahydro-2H-thiopyran-4-yl group, and an acetamide group. The exact structure analysis is not available in the search results.Physical And Chemical Properties Analysis
2-amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide is a colorless to yellow solid or semi-solid or liquid . It has a molecular weight of 214.33 g/mol.Scientific Research Applications
Novel Synthesis Techniques and Heterocyclic Compound Development
- Heterocyclic Compound Synthesis : The study by Shams et al. (2010) describes the synthesis of different heterocyclic derivatives from a precursor similar in function to the compound . These derivatives include thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, showcasing a method to create a wide variety of compounds with potential for further biological applications (Shams, Mohareb, Helal, & Mahmoud, 2010).
Anticancer Activity
- Anticancer Properties : The anticancer properties of newly synthesized compounds were evaluated, with some showing high inhibitory effects against various cancer cell lines. This research highlights the potential therapeutic applications of compounds synthesized using similar methods and structures, pointing to a method of developing new anticancer agents (Shams, Mohareb, Helal, & Mahmoud, 2010).
Corrosion Inhibition
- Corrosion Inhibitors : Yıldırım and Cetin (2008) studied acetamide derivatives with long alkyl side chains for their corrosion prevention efficiencies. This research indicates the applicability of similar compounds in industrial applications, specifically in protecting metals against corrosion (Yıldırım & Cetin, 2008).
Polymer Material Enhancement
- Hybrid Network Formation : Batibay et al. (2020) detailed the synthesis of a compound for use as a nano-photoinitiator in creating poly(methyl methacrylate) hybrid networks, improving thermal stability and robustness. This application demonstrates how similar acetamide derivatives can enhance material properties in polymer science (Batibay, Gunkara, Ocal, & Arsu, 2020).
properties
IUPAC Name |
2-amino-N-cyclopropyl-N-(thian-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2OS/c11-7-10(13)12(8-1-2-8)9-3-5-14-6-4-9/h8-9H,1-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTSYZNIVJQLHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCSCC2)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(5-(2-Aminoethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B1490274.png)

